molecular formula C18H19Cl2N3O B5063164 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide

Cat. No. B5063164
M. Wt: 364.3 g/mol
InChI Key: COHKUBDBCQWRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is commonly used in scientific research to study the mechanisms of action and physiological effects of psychoactive drugs.

Mechanism of Action

The exact mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin 5-HT1B and 5-HT2C receptors. It may also have activity at other receptors, such as dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects, including changes in serotonin and dopamine levels in the brain, alterations in heart rate and blood pressure, and changes in body temperature. It has also been shown to produce subjective effects such as altered mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its well-established pharmacological profile, which allows for precise control of dosage and administration. However, one limitation is that it may not accurately reflect the effects of other psychoactive drugs, as its mechanism of action is not fully understood.

Future Directions

Future research on 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide could focus on elucidating its exact mechanism of action, as well as investigating its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies could explore the potential for 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide to produce long-term changes in brain function and behavior.

Synthesis Methods

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 5-chloro-2-methylbenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide has been widely used in scientific research to study the mechanisms of action and physiological effects of psychoactive drugs. It is commonly used as a reference compound for testing the activity of other psychoactive drugs, such as MDMA and LSD.

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-13-5-6-15(20)12-17(13)22-7-9-23(10-8-22)18(24)21-16-4-2-3-14(19)11-16/h2-6,11-12H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHKUBDBCQWRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide

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